molecular formula C25H24N2O5S B2964799 (3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892303-09-2

(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2964799
CAS No.: 892303-09-2
M. Wt: 464.54
InChI Key: GTYIJQCRDKCFQH-BUVRLJJBSA-N
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Description

(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a synthetic benzothiazinone derivative supplied for research purposes. Compounds within this structural class are of significant interest in medicinal chemistry and chemical biology. Structurally, it features a 1,2-benzothiazin-4(3H)-one 2,2-dioxide core, a framework known to act as a versatile enol nucleophile in multi-component reactions for constructing complex fused heterocyclic systems . The (E)-configured aminomethylene sidearm, incorporating a 3,4-dimethoxyphenyl group, is a key pharmacophore. Schiff bases with similar dimethoxyphenylamino-methylene motifs have demonstrated a notable capacity to interact with biomolecules. Research on a close analogue showed it could form 1:1 complexes with serum albumin (HSA/BSA) and calf thymus DNA, as determined by electrochemical studies and molecular docking, with binding affinities reaching up to -8.5 kcal mol⁻¹ . This suggests potential applications for this compound as a tool in biophysical studies for probing protein-ligand interactions or as a scaffold in the development of kinase inhibitors, a therapeutic area where related 3-(aminomethylidene)oxindole compounds have shown potent activity . Researchers can leverage this compound for investigating novel reaction pathways, studying biomolecular binding mechanisms, or as a precursor in synthetic chemistry.

Properties

IUPAC Name

(3E)-3-[(3,4-dimethoxyanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-17-7-6-8-18(13-17)16-27-21-10-5-4-9-20(21)25(28)24(33(27,29)30)15-26-19-11-12-22(31-2)23(14-19)32-3/h4-15,26H,16H2,1-3H3/b24-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYIJQCRDKCFQH-BUVRLJJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=C(C=C4)OC)OC)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=C(C=C4)OC)OC)/S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide represents a significant advancement in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of benzothiazine derivatives , which are known for their diverse biological activities. The synthesis of such compounds typically involves multicomponent reactions that can yield various analogs with enhanced properties. For instance, the synthesis of related benzothiazine derivatives has been achieved through Knoevenagel condensation and other catalytic methods, leading to compounds with promising bioactivity profiles .

Anticancer Activity

Research has indicated that benzothiazine derivatives exhibit significant anticancer properties. For example, studies have shown that certain analogs can inhibit cancer cell proliferation by inducing apoptosis through various pathways. The compound has been evaluated in vitro for its effectiveness against several cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics .

Antimicrobial Properties

The antimicrobial activity of benzothiazine derivatives has also been extensively studied. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function. In particular, some studies reported that related compounds displayed potent activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Enzyme Inhibition

Recent investigations have highlighted the compound's potential as an enzyme inhibitor. For instance, it has shown strong inhibitory effects on mushroom tyrosinase , an enzyme critical for melanin production. This property may have implications for skin whitening agents and treatments for hyperpigmentation disorders .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary animal studies have suggested anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases . The pharmacokinetic profile indicates a favorable half-life and bioavailability, making it a candidate for further clinical development.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a similar benzothiazine derivative in a mouse model bearing human tumor xenografts. The results demonstrated a significant reduction in tumor size compared to controls, attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of a series of benzothiazine derivatives against various bacterial strains. The results indicated that certain modifications to the chemical structure enhanced activity against resistant strains of bacteria, highlighting the importance of structure-activity relationships in drug design .

Table 1: In Vitro Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BA54910
Target CompoundHeLa12

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli16
Target CompoundPseudomonas aeruginosa8

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

A comparative analysis of substituents in benzothiazinone derivatives reveals distinct electronic and steric influences:

Compound Substituents (R1, R2) Electronic Effects Key Reactivity Observations
Target Compound R1 = 3-methylbenzyl; R2 = 3,4-dimethoxyphenylamino Electron-donating (methoxy), lipophilic Expected enhanced nucleophilicity; potential for hydrogen bonding
3,3-Dichloro-1-ethyl derivative R1 = ethyl; R2 = Cl Electron-withdrawing (Cl) Stabilizes radical intermediates; used in halogenation reactions
Unsubstituted benzothiazinone R1 = H; R2 = H Neutral Base structure for multicomponent synthesis of pyrans

Key Insights :

  • The target compound’s methoxy groups increase electron density, favoring reactions with electrophilic partners, whereas chloro substituents in the 3,3-dichloro derivative promote stabilization of reactive intermediates .

3,3-Dichloro-1-ethyl Derivative :

  • Synthesized by refluxing 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with N-chlorosuccinimide (NCS) and benzoyl peroxide in CCl₄.
  • Key Step : Radical-mediated dichlorination at the 3-position.

Comparison :

  • Chlorination requires radical initiators (e.g., benzoyl peroxide), whereas methoxy/benzyl groups are likely introduced via milder condensation or alkylation steps.

Crystallographic and Conformational Analysis

  • 3,3-Dichloro-1-ethyl Derivative: Crystallographic data (e.g., torsion angles, puckering parameters) were resolved using SHELX programs, revealing a planar benzothiazinone ring with minimal puckering .
  • Target Compound: While structural data are unavailable, analogous benzothiazinones exhibit slight ring puckering (Cremer-Pople parameters: θ < 10°), influenced by substituent steric effects .

Q & A

Q. Table 1: Example Synthesis Conditions

ReagentQuantity (mmol)TemperatureTimeYield (%)
N-Chlorosuccinimide0.302Reflux2 h~75
Benzoyl peroxide0.009Reflux2 h-

Advanced: How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and thermodynamic stability .
  • Molecular docking : Simulate interactions with biological targets (e.g., DNA) by analyzing binding affinities and hydrogen-bonding patterns. Compare results with experimental data from UV-Vis or fluorescence quenching .
  • Validation : Cross-check computed spectral data (e.g., IR, NMR) with experimental results to refine computational models .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography : Resolve the E-configuration of the methylene group and confirm dihedral angles between aromatic rings (e.g., 3,4-dimethoxyphenyl vs. benzothiazinone core) .
  • NMR : Use 1^1H and 13^13C NMR to verify substituent positions. Methoxy groups typically resonate at δ 3.7–3.9 ppm, while aromatic protons appear at δ 6.8–7.5 ppm .
  • Mass spectrometry : Confirm molecular weight via ESI-MS, ensuring no fragmentation during ionization .

Advanced: How can researchers address discrepancies between spectroscopic and crystallographic data?

Answer:

  • Case example : If NMR suggests a planar structure but X-ray shows non-coplanar rings:
    • Re-evaluate dynamic effects : NMR may average conformations in solution, while crystallography captures static solid-state geometry .
    • Variable-temperature NMR : Probe conformational flexibility by analyzing signal splitting at low temperatures.
    • DFT-assisted analysis : Simulate potential energy surfaces to identify stable conformers .

Advanced: What methodologies assess the pharmacological potential of this compound, particularly DNA interactions?

Answer:

  • UV-Vis titration : Monitor hypochromic shifts or isosbestic points upon adding DNA (e.g., calf thymus DNA) to determine binding constants (KbK_b) .
  • Fluorescence quenching : Measure Stern-Volmer constants to quantify DNA-binding efficiency.
  • Molecular dynamics (MD) simulations : Model intercalation or groove-binding mechanisms over 100-ns trajectories, validating with experimental KbK_b values .

Q. Table 2: Example DNA-Binding Data

MethodKbK_b (M⁻¹)Binding ModeReference
UV-Vis titration1.2×1041.2 \times 10^4Intercalation
Fluorescence quenching3.5×1033.5 \times 10^3Groove-binding

Basic: What are the best practices for optimizing recrystallization to obtain high-quality crystals?

Answer:

  • Solvent selection : Use ethanol or ethanol/water mixtures for gradual evaporation, promoting ordered crystal growth .
  • Temperature gradient : Cool heated saturated solutions slowly (0.5°C/min) to avoid amorphous precipitates.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation .

Advanced: How can researchers resolve synthetic challenges in introducing the 3,4-dimethoxyphenylamino group?

Answer:

  • Protection/deprotection strategies : Temporarily protect amine groups with Boc (terttert-butoxycarbonyl) to prevent side reactions during coupling .
  • Catalytic optimization : Use DIPEA (N,N-diisopropylethylamine) as a base to enhance nucleophilic substitution efficiency .
  • Monitoring : Track reaction progress via TLC or HPLC-MS to isolate intermediates .

Basic: What safety considerations apply when handling this compound?

Answer:

  • Toxicity screening : Perform Ames tests for mutagenicity and LC50 assays for acute toxicity.
  • Lab protocols : Use fume hoods for reactions involving chlorinated solvents (e.g., CCl₄) and wear nitrile gloves to prevent dermal exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.